2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a piperidine ring attached to a pyrimidine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a pyrimidine derivative. The pyrimidine is reacted with suitable reagents to introduce the piperidine ring.
Attachment of the Benzamide Core: The piperidine intermediate is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Introduction of Methoxy Groups: The final step involves the introduction of methoxy groups at the 2 and 6 positions of the benzamide core. This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and the development of robust protocols to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the piperidine and pyrimidine moieties, making it less complex.
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
2,6-Dimethoxy-N-(piperidin-4-yl)methylbenzamide: Lacks the pyrimidine moiety, which may influence its binding properties and mechanism of action.
Uniqueness
2,6-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the pyrimidine-piperidine moiety. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-5-3-6-16(26-2)17(15)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMYZXGBWUMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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